molecular formula C16H17Cl2NO3 B11697639 Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate

Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate

Cat. No.: B11697639
M. Wt: 342.2 g/mol
InChI Key: HFQAPTUIFKOBRP-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate is a complex organic compound with a unique structure It is characterized by the presence of a dichlorovinyl group, a dimethylcyclopropyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 2,2-dichlorovinylcyclopropane with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate, commonly referred to as a derivative of permethrin, is a synthetic compound belonging to the class of pyrethroid insecticides. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C13H14Cl2N O3
  • Molecular Weight : 303.16 g/mol
  • CAS Number : 61898-95-1
  • Physical State : Colorless to light yellow liquid
  • Solubility : Slightly soluble in chloroform and methanol

This compound exerts its biological effects primarily through:

  • Neurotoxicity : It disrupts sodium channel function in the nervous system of insects, leading to paralysis and death. This mechanism is shared with other pyrethroids, which prolong the opening of sodium channels leading to repetitive nerve firing.
  • Inhibition of Acetylcholinesterase (AChE) : Similar to organophosphates, this compound may inhibit AChE activity, resulting in the accumulation of acetylcholine at synapses and subsequent overstimulation of cholinergic receptors.

Insecticidal Activity

This compound has demonstrated potent insecticidal properties against a variety of pests:

  • Target Species : Effective against common agricultural pests such as aphids, whiteflies, and beetles.
  • Mechanism : Acts as a neurotoxin affecting the nervous system of insects.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityRats50Increased liver enzymes (ALT and AST), neurotoxic symptoms
Chronic ToxicityMice10Reproductive and developmental toxicity observed
EcotoxicityAquatic Organisms1.0Significant mortality in fish species
  • Mammalian Toxicity : Studies indicate that while this compound exhibits low acute toxicity in mammals compared to other insecticides, chronic exposure may lead to adverse effects on liver function and reproductive health.
  • Environmental Impact : Its persistence in the environment raises concerns regarding bioaccumulation and effects on non-target organisms.

Case Study 1: Ecotoxicological Assessment

In a controlled study evaluating the impact on aquatic ecosystems, this compound was introduced into pond mesocosms. Results indicated significant mortality rates among sensitive fish species at concentrations above 1 mg/L over a two-week exposure period. The study highlighted the need for careful management practices to mitigate environmental risks associated with pyrethroid use.

Case Study 2: Chronic Toxicity in Mammals

A long-term study on rats administered with sub-lethal doses of this compound revealed alterations in liver enzyme levels indicative of hepatotoxicity. The study concluded that prolonged exposure could lead to significant health risks and emphasized the importance of monitoring occupational exposure levels among agricultural workers.

Properties

Molecular Formula

C16H17Cl2NO3

Molecular Weight

342.2 g/mol

IUPAC Name

methyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoate

InChI

InChI=1S/C16H17Cl2NO3/c1-16(2)10(8-12(17)18)13(16)14(20)19-11-7-5-4-6-9(11)15(21)22-3/h4-8,10,13H,1-3H3,(H,19,20)

InChI Key

HFQAPTUIFKOBRP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=CC=C2C(=O)OC)C=C(Cl)Cl)C

Origin of Product

United States

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